![molecular formula C24H26N2O4S B4620029 N-[4-(benzyloxy)phenyl]-4-[methyl(phenylsulfonyl)amino]butanamide](/img/structure/B4620029.png)
N-[4-(benzyloxy)phenyl]-4-[methyl(phenylsulfonyl)amino]butanamide
Overview
Description
Synthesis Analysis
The synthesis of related sulfonamide compounds involves strategic functionalization of aromatic systems, utilizing precursors like succinyl chloride and substituted 4-amino-1-benzenesulphonamide. Polysulfone composite membranes incorporating these compounds have been developed, showcasing the compound's utility in membrane technology for desalination, highlighting its hydrophilic nature and salt rejection capabilities (Padaki et al., 2013).
Molecular Structure Analysis
Crystal and molecular-electronic structure analyses of structurally similar compounds reveal that the steric hindrance and molecular organization significantly influence their chemical behavior and interactions. X-ray diffraction studies provide insights into their solid-state structures, offering a basis for understanding the electronic structure through quantum-chemical calculations (Rublova et al., 2017).
Chemical Reactions and Properties
Sulfonamide compounds participate in a variety of chemical reactions, including cycloadditions and substitutions, influenced by their molecular structure. For instance, the reaction of substituted sulfenes with N,N-disubstituted α-amino-methyleneketones leads to the formation of N,N-disubstituted cis- and trans-4-amino-3,4,5,6,7,8-hexahydro-3-phenyl-1,2-benzoxathiin 2,2-dioxides, showcasing the compounds' reactivity and potential for creating complex molecular architectures (Bargagna et al., 1983).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, molecular weight, and hydrophilicity, are crucial for their application in various domains, including pharmaceuticals and membrane technologies. These properties are often tailored through the synthesis process and molecular modifications, as demonstrated in studies on composite NF membranes and their desalination performance (Padaki et al., 2013).
Chemical Properties Analysis
The chemical properties of N-[4-(benzyloxy)phenyl]-4-[methyl(phenylsulfonyl)amino]butanamide and its derivatives, including reactivity, stability, and interaction with various chemical agents, underpin their utility in chemical synthesis and applications. For example, the electrochemical synthesis approach for sulfonamide derivatives showcases a mild and regioselective protocol, emphasizing the compound's versatility and potential for targeted chemical modifications (Sharafi-kolkeshvandi et al., 2016).
Scientific Research Applications
Desalination and Membrane Technology
Poly [(4-aminophenyl)sulfonyl]butanediamide (PASB) and methylated Poly[(4-aminophenyl)sulfonyl] butanediamide (mPASB) have been synthesized and used in creating polysulfone composite membranes through the Diffusion Induced Phase Separation (DIPS) method. These membranes exhibited significant desalination capabilities, with some showing up to 52% NaCl rejection. Their hydrophilic nature, confirmed through water uptake studies and contact angle measurements, along with their 1000 Da molecular weight cutoff, highlights their potential in water treatment applications (Padaki et al., 2013).
Pharmaceutical and Biomedical Applications
Compounds derived from sulfonamide groups have shown promising results in various biomedical applications. For instance, benzenesulfonamides have been evaluated as potent inhibitors of membrane-bound phospholipase A2, indicating their potential in reducing the size of myocardial infarction in coronary occluded rats (Oinuma et al., 1991). Furthermore, N-acyl derivatives of sulfonamides have been investigated as prodrug forms for carbonic anhydrase inhibitors, offering a new approach to enhancing drug solubility and efficacy (Larsen et al., 1988).
Antimicrobial and Antifungal Activities
A series of sulfonamide derivatives have been synthesized and tested for their antimicrobial and antifungal activities. Compounds in this series have displayed significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi, indicating their potential as new antimicrobial agents (Ghorab et al., 2017).
Anticonvulsant Properties
Sulfonamide moiety-containing azoles have been synthesized and evaluated for their anticonvulsant activity. Some of these compounds showed protection against picrotoxin-induced convulsion in mice, with one derivative offering 100% protection, suggesting their potential application in epilepsy treatment (Farag et al., 2012).
properties
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-(4-phenylmethoxyphenyl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-26(31(28,29)23-11-6-3-7-12-23)18-8-13-24(27)25-21-14-16-22(17-15-21)30-19-20-9-4-2-5-10-20/h2-7,9-12,14-17H,8,13,18-19H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVUGBSMJDJAES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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